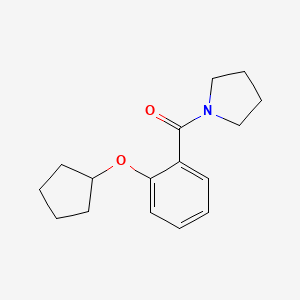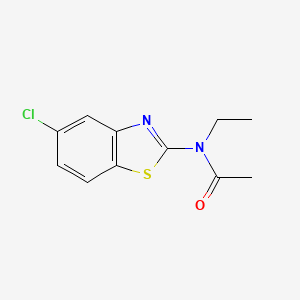![molecular formula C14H15NO2 B7629516 N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide](/img/structure/B7629516.png)
N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide, also known as BFAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BFAA belongs to the class of benzofuran derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide is not fully understood. However, it has been proposed that N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide acts by modulating the activity of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and anxiety. N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. This leads to an increase in the levels of endocannabinoids, which in turn, modulate the activity of various receptors and ion channels.
Biochemical and Physiological Effects:
N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide has also been shown to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation. In addition, N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide has been shown to reduce pain and anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are some limitations to using N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide in lab experiments. The exact mechanism of action is not fully understood, and there is a need for further studies to elucidate the molecular targets of N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide.
Future Directions
There are several future directions for the research on N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide. One potential application of N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide has also shown potential in the treatment of neuropathic pain and anxiety disorders. Further studies are needed to elucidate the molecular targets of N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide and to optimize its pharmacokinetic properties. In addition, studies on the safety and efficacy of N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide in humans are needed to evaluate its potential as a therapeutic agent.
Conclusion:
In conclusion, N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide is a chemical compound that has shown potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide has been shown to inhibit the activity of FAAH, leading to an increase in the levels of endocannabinoids. Further studies are needed to elucidate the molecular targets of N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide and to evaluate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide involves the reaction of 2-(bromomethyl)benzofuran with cyclopropylmethylamine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide. The synthesis method has been optimized to yield high purity and yield of N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide.
Scientific Research Applications
N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide has shown potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been shown to reduce pain and anxiety-like behavior in animal models.
properties
IUPAC Name |
N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9(16)15-14(10-6-7-10)13-8-11-4-2-3-5-12(11)17-13/h2-5,8,10,14H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMOUDQULSCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CC1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)


![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)




![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)


![(5-Methyl-2-phenylmorpholin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629545.png)